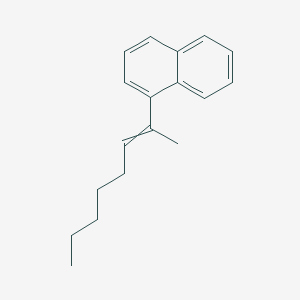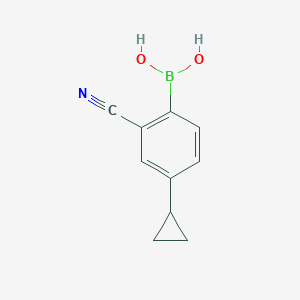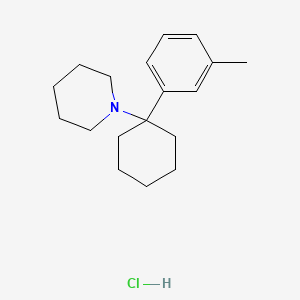
3-methyl PCP (hydrochloride)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methyl PCP (hydrochloride), also known as 1-[1-(3-methylphenyl)cyclohexyl]piperidine monohydrochloride, is a compound categorized as an arylcyclohexylamine. It is a derivative of phencyclidine (PCP) and exhibits dissociative effects. This compound is primarily used as an analytical reference standard in research and forensic applications .
Méthodes De Préparation
The synthesis of 3-methyl PCP (hydrochloride) involves several steps. The initial step typically includes the formation of the cyclohexylamine structure, followed by the introduction of the 3-methylphenyl group. The final step involves the formation of the hydrochloride salt. The reaction conditions often require specific solvents and catalysts to ensure the desired product’s purity and yield .
Analyse Des Réactions Chimiques
3-methyl PCP (hydrochloride) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another.
Applications De Recherche Scientifique
3-methyl PCP (hydrochloride) is used in various scientific research applications, including:
Chemistry: It serves as a reference standard for analytical methods such as mass spectrometry and chromatography.
Biology: It is used to study the effects of dissociative compounds on biological systems.
Medicine: Research on its pharmacological properties helps understand the mechanisms of dissociative anesthetics.
Industry: It is used in forensic toxicology to identify and quantify substances in biological samples
Mécanisme D'action
3-methyl PCP (hydrochloride) exerts its effects primarily through the inhibition of N-methyl-D-aspartate (NMDA) receptors. By binding to the ion channel of the NMDA receptor, it blocks the flux of positive ions into the neuron, inhibiting depolarization and interfering with cognitive and other nervous system functions .
Comparaison Avec Des Composés Similaires
3-methyl PCP (hydrochloride) is similar to other arylcyclohexylamines such as:
3-methoxyphencyclidine (3-MeO-PCP): Known for its dissociative effects and used in similar research applications.
3-methylmethcathinone (3-MMC): A psychostimulant with different pharmacological properties.
3-chlorophencyclidine (3-Cl-PCP): Another derivative with distinct chemical and pharmacological characteristics
3-methyl PCP (hydrochloride) is unique due to its specific substitution pattern on the phenyl ring, which influences its pharmacological profile and research applications.
Propriétés
Formule moléculaire |
C18H28ClN |
|---|---|
Poids moléculaire |
293.9 g/mol |
Nom IUPAC |
1-[1-(3-methylphenyl)cyclohexyl]piperidine;hydrochloride |
InChI |
InChI=1S/C18H27N.ClH/c1-16-9-8-10-17(15-16)18(11-4-2-5-12-18)19-13-6-3-7-14-19;/h8-10,15H,2-7,11-14H2,1H3;1H |
Clé InChI |
DVEXSVYSVWUVNK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)C2(CCCCC2)N3CCCCC3.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N1,N1,N4,N4-Tetra([1,1'-biphenyl]-4-yl)benzene-1,4-diamine](/img/structure/B14083711.png)
![[(1-Methylcyclohexyl)methylidyne]phosphane](/img/structure/B14083720.png)
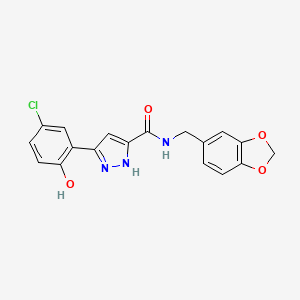
![[3AA,4A(E),5B,6AA]-4-[4-(3-Chlorophenoxy)-3-oxo-1-butenyl]hexahydro-5-hydroxy-2H-cyclopenta[b]furan-2-one](/img/structure/B14083730.png)
![3'-Fluoro-4-(trifluoromethoxy)-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B14083732.png)
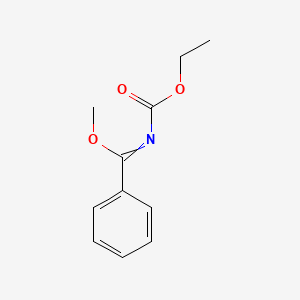

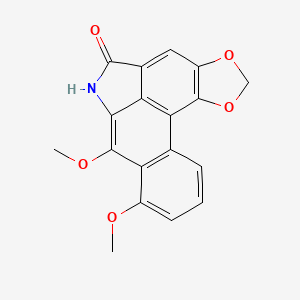
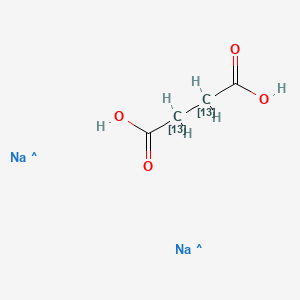
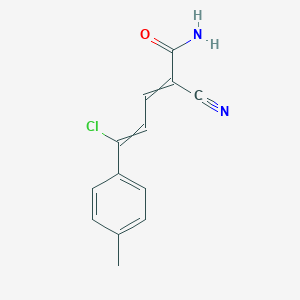
![7-Fluoro-1-(3-hydroxyphenyl)-2-[6-(propan-2-yl)-1,3-benzothiazol-2-yl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14083773.png)
